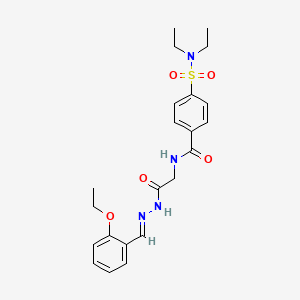![molecular formula C12H14N4O3S B2856390 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide CAS No. 1904310-81-1](/img/structure/B2856390.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide is a complex organic compound that falls within the triazine and sulfonamide families. Its unique structure, containing both a triazine ring and a cyclopropanesulfonamide group, makes it a compound of interest in various scientific fields.
Wirkmechanismus
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.
Mode of Action
The compound interacts with both AChE and BuChE, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability. The compound exhibits a mixed-type inhibition mode, indicating that it interacts with both the catalytic site and peripheral anionic site of the AChE active site .
Result of Action
The inhibition of AChE and BuChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function, making this compound a potential therapeutic agent for neurodegenerative disorders such as Alzheimer’s disease .
Biochemische Analyse
Biochemical Properties
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide exhibits good inhibitory activity against AChE . This compound interacts with both the catalytic site and peripheral anionic site of the AChE active site .
Cellular Effects
The compound has been observed to have significant neuroprotective activity against H2O2-induced PC12 oxidative stress . It has low activity against β-secretase .
Molecular Mechanism
The compound inhibits AChE in a mixed-type inhibition mode . This finding was confirmed by a docking study, which demonstrated that this compound interacts with both the catalytic site and peripheral anionic site of the AChE active site .
Vorbereitungsmethoden
This compound can be synthesized through several routes. One common method involves the cyclization of appropriate precursors under controlled conditions. Typically, the process starts with a substituted benzotriazine derivative, which is then reacted with a sulfonamide group. Industrial production may involve multi-step synthesis, ensuring high yield and purity through optimized reaction conditions such as temperature control, catalysts, and solvent selection.
Analyse Chemischer Reaktionen
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation
It can be oxidized using agents like hydrogen peroxide under mild conditions, leading to the formation of sulfoxides or sulfones.
Reduction
Reduction reactions can be achieved using agents like lithium aluminum hydride, converting sulfonamides to amines.
Substitution
The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring, using reagents such as halides or organometallic compounds. Major products include substituted cyclopropanes and triazine derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has a broad spectrum of applications:
Chemistry
Used as a reagent or intermediate in organic synthesis.
Biology
Studied for its potential as an enzyme inhibitor due to the triazine ring.
Medicine
Investigated for its pharmaceutical properties, including potential anti-inflammatory and anti-cancer activities.
Industry
Utilized in the development of novel materials with specific chemical properties.
Vergleich Mit ähnlichen Verbindungen
Compared to other triazine or sulfonamide compounds, N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide is unique due to the presence of both functional groups in a single molecule. Similar compounds include:
Benzotriazine derivatives
Cyclopropanesulfonamide compounds
Triazine-sulfonamide hybrids Its uniqueness lies in its combined properties, which can lead to distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c17-12-10-3-1-2-4-11(10)14-15-16(12)8-7-13-20(18,19)9-5-6-9/h1-4,9,13H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAALGLJVQAXVEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S)-2-[(2-chlorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2856307.png)

![3-(BENZENESULFONYL)-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2856310.png)
![Cyclohexyl (2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2856312.png)

![3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2856319.png)
![1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B2856320.png)





